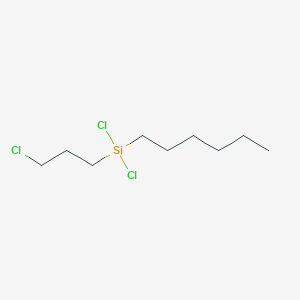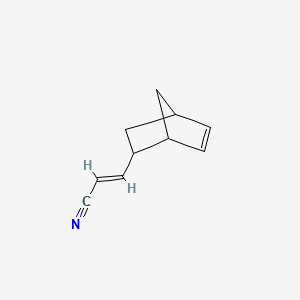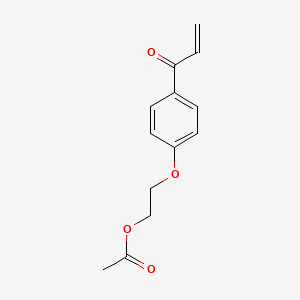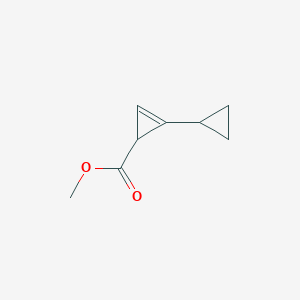
2-amino-3-(3,4-dimethoxyphenyl)-4H-thiochromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-(3,4-dimethoxyphenyl)-4H-thiochromen-4-one is a complex organic compound that belongs to the class of thiochromenones This compound is characterized by the presence of an amino group, a dimethoxyphenyl group, and a thiochromenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(3,4-dimethoxyphenyl)-4H-thiochromen-4-one typically involves multi-step organic reactions One common method includes the condensation of 3,4-dimethoxybenzaldehyde with thiourea under acidic conditions to form the thiochromenone core
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-3-(3,4-dimethoxyphenyl)-4H-thiochromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiochromenone core to thiochroman.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-amino-3-(3,4-dimethoxyphenyl)-4H-thiochromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-amino-3-(3,4-dimethoxyphenyl)-4H-thiochromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,4-dimethoxyphenylalanine: A related compound with similar structural features.
Thiochroman derivatives: Compounds with a thiochroman core structure.
Amino-substituted thiochromenones: Compounds with amino groups attached to the thiochromenone core.
Uniqueness
2-amino-3-(3,4-dimethoxyphenyl)-4H-thiochromen-4-one is unique due to the combination of its amino group, dimethoxyphenyl group, and thiochromenone core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
83485-58-9 |
|---|---|
Fórmula molecular |
C17H15NO3S |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
2-amino-3-(3,4-dimethoxyphenyl)thiochromen-4-one |
InChI |
InChI=1S/C17H15NO3S/c1-20-12-8-7-10(9-13(12)21-2)15-16(19)11-5-3-4-6-14(11)22-17(15)18/h3-9H,18H2,1-2H3 |
Clave InChI |
FPNZLCXLEFRYLF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=C(SC3=CC=CC=C3C2=O)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



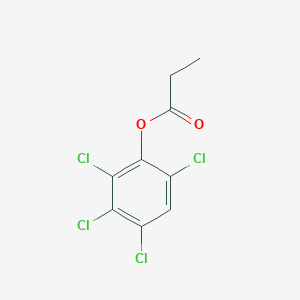
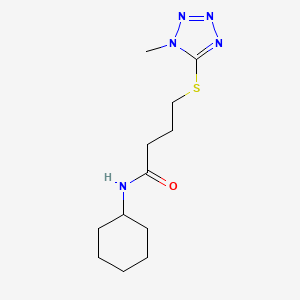
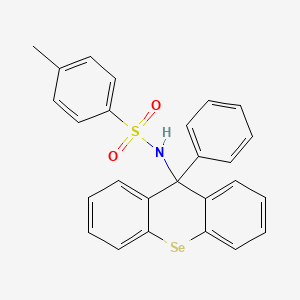
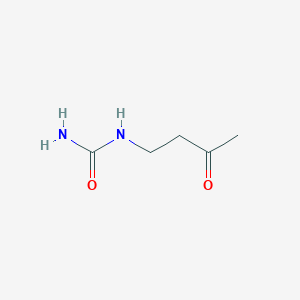

![1-[(3,4-Dichlorophenyl)methyl]-7-fluoro-1H-indole-2,3-dione](/img/structure/B14425620.png)
![Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14425628.png)
